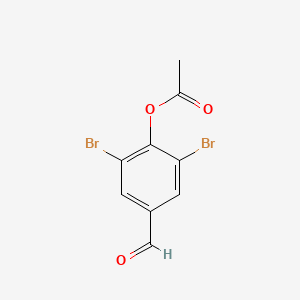

2,6-Dibromo-4-formylphenyl acetate

説明

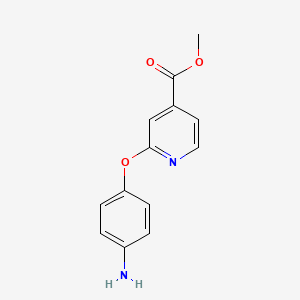

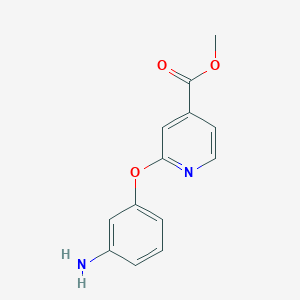

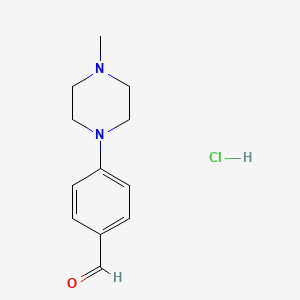

2,6-Dibromo-4-formylphenyl acetate is a chemical compound with the molecular formula C9H6Br2O3 . It has an average mass of 321.950 Da and a mono-isotopic mass of 319.868347 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 3 oxygen atoms .科学的研究の応用

Bromination and Vilsmeier–Haack Formylation in Organic Chemistry

In the context of organic chemistry, 2,6-Dibromo-4-formylphenyl acetate is relevant in bromination and formylation reactions. Drewry and Scrowston (1969) explored the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one, demonstrating the versatility of brominated compounds in organic synthesis (Drewry & Scrowston, 1969).

On-Surface Synthesis in Materials Science

Feng et al. (2020) investigated the on-surface synthesis of planar acenes, a process where 2,6-dibromo compounds are key intermediates. This research highlights the importance of such compounds in the creation of materials with specific electronic properties (Feng et al., 2020).

Benzoporphyrins Synthesis in Chemical Research

In chemical research, the role of 2,6-dibromo derivatives is crucial in the synthesis of benzoporphyrins and related compounds. Moura et al. (2012) demonstrated the use of such compounds in the preparation of benzoporphyrins, which are important in various chemical applications (Moura et al., 2012).

High-Temperature Polymerization in Polymer Science

The use of 2,6-dibromo compounds in polymer science is evidenced by Rhinehart et al. (2014), who explored the high-temperature ethylene polymerization using 2,6-bis(diphenylmethyl)-4-methylaniline derivatives. Their research underscores the utility of such compounds in developing thermally robust polymers (Rhinehart et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, Palladium(II) acetate, indicates that it may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long lasting effects . It’s important to handle 2,6-Dibromo-4-formylphenyl acetate with care, given its structural similarity.

Relevant Papers One relevant paper discusses the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . Another paper provides a safety data sheet for a related compound, Palladium(II) acetate . These papers might provide further insights into the properties and potential uses of this compound.

作用機序

Mode of Action

Based on its chemical structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-formylphenyl acetate . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions.

特性

IUPAC Name |

(2,6-dibromo-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSFDNHNSBNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)